Methyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-methoxybenzaldehyde with pyrrolidine and subsequent esterification. One common method includes the following steps:
Condensation Reaction: 3-methoxybenzaldehyde reacts with pyrrolidine in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring.
Esterification: The resulting pyrrolidine derivative is then esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Methyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 2-phenylpyrrolidine-3-carboxylate: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
Methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate: The position of the methoxy group is different, potentially leading to variations in its properties.
Methyl 2-(3-hydroxyphenyl)pyrrolidine-3-carboxylate: The methoxy group is replaced with a hydroxy group, which can significantly alter its reactivity and interactions.
Properties
IUPAC Name |
methyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-5-3-4-9(8-10)12-11(6-7-14-12)13(15)17-2/h3-5,8,11-12,14H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKIBVMPMAKILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(CCN2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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